molecular formula C9H19ClN2O3 B1513557 tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride

tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride

Cat. No.: B1513557
M. Wt: 238.71 g/mol
InChI Key: NWLREMKEFHDCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride, also known as L-Glutamic acid α-tert-butyl ester hydrochloride, is a compound widely used in the field of peptide synthesis. It serves as a protected form of glutamic acid, which is an important amino acid in biological systems. The tert-butyl ester group protects the carboxyl group of glutamic acid, making it more stable and easier to handle during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride typically involves the esterification of L-glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield L-glutamic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used for hydrolysis reactions.

    Substitution: Reagents such as carbodiimides (e.g., EDC, DCC) are used to facilitate the formation of amide bonds.

    Oxidation and Reduction: Mild oxidizing or reducing agents can be used, depending on the desired transformation.

Major Products

    Hydrolysis: L-glutamic acid

    Substitution: Various peptides and amides

    Oxidation and Reduction: Depending on the specific reaction, various oxidized or reduced derivatives of the compound

Scientific Research Applications

tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.

    Medicine: It is employed in the synthesis of pharmaceutical compounds, including peptide-based drugs.

    Industry: this compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride primarily involves its role as a protected amino acid in peptide synthesis. The tert-butyl ester group protects the carboxyl group, preventing unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the protecting group can be removed under acidic conditions to yield the free peptide.

Comparison with Similar Compounds

Similar Compounds

    H-Glu(OtBu)-OtBu HCl: Another protected form of glutamic acid with two tert-butyl ester groups.

    H-Glu(OBzl)-OtBu HCl: A similar compound with a benzyl ester protecting group.

    H-Glu(OtBu)-OtBu: The free base form without the hydrochloride salt.

Uniqueness

tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride is unique due to its specific protecting group, which provides stability and ease of handling during peptide synthesis. The hydrochloride salt form also enhances its solubility in aqueous solutions, making it more versatile for various applications.

Properties

IUPAC Name

tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLREMKEFHDCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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